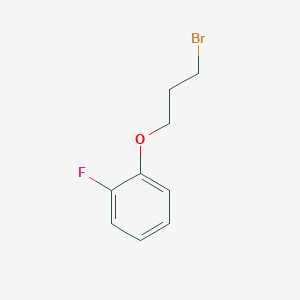

1-(3-Bromopropoxy)-2-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropoxy)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBROVZRIQZCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428287 | |

| Record name | 1-(3-bromopropoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145943-76-6 | |

| Record name | 1-(3-bromopropoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 1-(3-Bromopropoxy)-2-fluorobenzene

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Bromopropoxy)-2-fluorobenzene

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated aromatic ether that serves as a highly versatile building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature—comprising a fluorinated phenyl ring, an ether linkage, and a terminal alkyl bromide—provides a scaffold ripe for sequential, site-selective modifications. This guide offers an in-depth exploration of its core physicochemical properties, experimental protocols for its characterization, and insights into its application, particularly for researchers and professionals in drug development.

The compound, identified by CAS Number 145943-76-6 , possesses the molecular formula C₉H₁₀BrFO and a molecular weight of 233.08 g/mol [1]. Its utility stems from the strategic placement of its functional groups. The bromoalkyl chain acts as a reactive handle for nucleophilic substitution, enabling its use as a linker to connect molecular fragments. Simultaneously, the fluoroaromatic moiety can influence the electronic properties, metabolic stability, and binding affinity of target molecules, making it a valuable tool in structure-activity relationship (SAR) studies during drug discovery campaigns.

Core Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of a compound dictate its behavior in both reactive and biological systems. For this compound, these properties are fundamental to its handling, reaction optimization, and application in fields like pharmaceutical development, where parameters like lipophilicity and polarity are critical for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Significance in Application | Source |

| Appearance | Colorless to light yellow liquid | Provides a quick qualitative check for material purity and degradation. | [1] |

| Boiling Point | 150 °C (at 12 mmHg) | Essential for purification via vacuum distillation and for setting reaction temperature limits. | [1] |

| Density | 1.422 g/cm³ | Important for reagent volume-to-mass conversions and reaction scaling. | [2] |

| Refractive Index | 1.521 | A physical constant used for identity and purity verification. | [2] |

| Flash Point | 145.8 °C | Critical for safety assessment, indicating the lowest temperature at which vapors can ignite. | [2] |

| XLogP3 | 2.99 | An estimated measure of lipophilicity (hydrophobicity). A value near 3 suggests good potential for membrane permeability, a key factor in drug bioavailability. | [2] |

| Polar Surface Area (PSA) | 9.2 Ų | Predicts the polarity of the molecule, which influences solubility and transport properties across biological membranes. A low PSA is often correlated with better cell permeability. | [2] |

Synthesis, Reactivity, and Application as a Molecular Linker

This compound is typically synthesized via a Williamson ether synthesis, reacting 2-fluorophenol with a suitable three-carbon electrophile like 1,3-dibromopropane. This method provides a direct and efficient route to the target molecule.

The compound's reactivity is dominated by the alkyl bromide, which is a potent electrophile. This allows it to serve as a versatile linker, connecting the 2-fluorophenyl moiety to other molecular scaffolds through nucleophilic substitution reactions. This is particularly valuable in drug design for positioning key pharmacophoric elements at an optimal distance and orientation for target binding[3].

Caption: Synthetic utility of this compound.

A notable application is in the synthesis of Selective Estrogen Receptor Modulators (SERMs), which are crucial in treating hormone-receptor-positive breast cancer. The 3-(2-fluorophenoxy)propyl linker derived from this reagent positions a basic side chain, essential for estrogen receptor (ER) binding, at an optimal distance from the drug's core scaffold. The fluorine atom enhances metabolic stability and can modulate binding affinity through favorable electrostatic interactions[3].

Caption: Role as a linker in drug design.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the properties of this compound must be validated through robust experimental protocols. Below are methodologies for determining two critical parameters: lipophilicity (LogP) and chemical stability.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's differential solubility in two immiscible phases, n-octanol and water, providing a widely accepted measure of lipophilicity[4]. The Shake Flask method, though time-consuming, is considered the gold standard for its accuracy[4].

Methodology: Shake Flask Method

-

Phase Preparation: Prepare water (or a pH 7.4 phosphate buffer for simulating physiological conditions) saturated with n-octanol and, separately, n-octanol saturated with water. Allow the phases to separate for at least 24 hours[5].

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.

-

Partitioning: Add a precise volume of the stock solution to a separatory funnel containing a known volume of pre-saturated water.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Subsequently, allow the layers to separate completely.

-

Analysis: Carefully separate the aqueous and octanolic layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value[4].

Caption: Workflow for an accelerated chemical stability study.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount. Based on available safety data, the compound is classified as an irritant.[1] A related compound, 1-(3-Bromopropoxy)-4-fluorobenzene, is considered harmful if swallowed or inhaled and causes skin and serious eye irritation.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood.[2][7]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][8]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. All disposal must be in accordance with local, state, and federal regulations.[6][8]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[6]

-

Skin: Wash off immediately with soap and plenty of water.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]

-

Conclusion

This compound is a chemical intermediate of significant value, particularly for professionals in drug discovery and organic synthesis. Its well-defined physicochemical properties, including a lipophilicity favorable for biological permeability and a versatile chemical scaffold, make it an excellent tool for constructing complex molecular architectures. A thorough understanding of its properties, guided by robust experimental validation and adherence to strict safety protocols, is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.

References

-

Cenmed. (n.d.). This compound (C007B-523360). Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Bromopropoxy)-4-fluorobenzene. Retrieved from [Link]

-

EPA. (1982). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]

-

ResearchGate. (2010). Practical methods for the measurement of log P for surfactants. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

-

GMP SOP. (n.d.). Manual – 045 Guideline for Stability Testing for R&D. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

- Singh, S., & Kumar, A. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

-

Organic Syntheses. (n.d.). Fluorobenzene. Retrieved from [Link]

-

FDA. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft). Retrieved from [Link]

-

Pharma Beginners. (2020). Stability Study SOP as per ICH Guideline. Retrieved from [Link]

- Google Patents. (2012). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.

- Kihlberg, J., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Journal of Medicinal Chemistry, 64(3), 1235-1254.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(3-Bromopropoxy)-2-fluorobenzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(3-Bromopropoxy)-2-fluorobenzene (CAS No. 145943-76-6).[1] As a halogenated aromatic ether, this compound presents a unique combination of structural features whose magnetic properties are ideally suited for NMR-based elucidation. This document serves as a key resource for researchers, chemists, and drug development professionals, offering not only predicted spectral data but also a deep dive into the theoretical underpinnings of the spectral patterns observed. We will explore the influence of the fluoro and bromopropoxy substituents on the chemical environment of the molecule's protons and carbons, providing a robust framework for structural verification and characterization.

Part 1: Molecular Structure and NMR-Active Nuclei

The structural integrity of a compound is the foundation of its chemical function. For this compound, NMR spectroscopy is the premier analytical technique for unambiguous structural confirmation. The molecule's architecture combines a disubstituted aromatic ring with a flexible aliphatic chain, each part leaving a distinct fingerprint in the NMR spectrum.

The key structural elements influencing the NMR data are:

-

An Ortho-Disubstituted Benzene Ring: The relative positions of the fluorine and propoxy groups create a specific electronic distribution, leading to a complex and informative pattern of signals for the aromatic protons and carbons.[2]

-

Electronegative Substituents: The fluorine atom, the ether oxygen, and the terminal bromine atom all exert strong inductive effects, significantly influencing the chemical shifts of nearby nuclei. The fluorine atom further introduces characteristic spin-spin coupling to both protons and carbons over multiple bonds.[3]

-

The 3-Bromopropoxy Chain: This three-carbon linker provides clear, first-order splitting patterns in the ¹H NMR spectrum, serving as an excellent internal reference point for spectral assignment.

Below is the annotated structure of this compound, with atoms numbered for clear assignment in the subsequent spectral analysis.

Caption: Annotated structure of this compound.

Part 2: Predicted ¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum is predicted based on established principles of chemical shift theory and spin-spin coupling, with reference to spectral data from analogous compounds such as 2-fluorophenol and 3-phenoxypropyl bromide.[4][5]

Predicted ¹H NMR Data Summary (400 MHz, CDCl₃)

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H3, H4, H5, H6 | 6.90 - 7.15 | 4H | m (complex) | - |

| Hα (-OCH₂-) | 4.18 | 2H | t (triplet) | J(Hα-Hβ) ≈ 6.0 |

| Hγ (-CH₂Br) | 3.65 | 2H | t (triplet) | J(Hγ-Hβ) ≈ 6.5 |

| Hβ (-CH₂CH₂CH₂-) | 2.35 | 2H | p (pentet) | J(Hβ-Hα) ≈ 6.0, J(Hβ-Hγ) ≈ 6.5 |

Detailed ¹H NMR Interpretation

Aromatic Region (δ 6.90 - 7.15): The four protons on the benzene ring (H3, H4, H5, H6) are chemically non-equivalent and are expected to produce a complex, overlapping multiplet.[6] The chemical shifts are influenced by the electron-donating effect of the alkoxy group and the electron-withdrawing, deshielding effect of the fluorine atom. Furthermore, the fluorine nucleus (¹⁹F, spin I=1/2) couples to the adjacent protons, introducing additional complexity. Specifically, H3 will experience a ³J(H-F) (ortho) coupling, H4 will have a ⁴J(H-F) (meta) coupling, and H5 will have a ⁵J(H-F) (para) coupling, each with different magnitudes.[7] This results in a pattern that cannot be resolved by simple first-order (n+1) analysis.

Aliphatic Region (δ 2.35 - 4.18): The propoxy chain provides three distinct and well-resolved signals.

-

Hα Protons (δ 4.18, triplet): These protons are directly attached to the carbon adjacent to the ether oxygen. The strong deshielding effect of the oxygen atom shifts this signal significantly downfield.[8] The signal is split into a triplet by the two neighboring Hβ protons (n+1 = 2+1 = 3).

-

Hγ Protons (δ 3.65, triplet): These protons are on the carbon bonded to the bromine atom. Bromine's electronegativity causes a downfield shift, though less pronounced than that from the ether oxygen. The signal is split into a triplet by the two adjacent Hβ protons.

-

Hβ Protons (δ 2.35, pentet): The central methylene protons are flanked by two protons on the α-carbon and two on the γ-carbon. They are therefore split by four neighboring protons, resulting in a pentet (n+1 = 4+1 = 5). This signal appears at the most upfield position in the aliphatic chain as it is furthest from the direct influence of the oxygen and bromine atoms.

Caption: Key ³J (three-bond) couplings in the propoxy chain.

Part 3: Predicted ¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. Predictions are based on standard chemical shift tables and known substituent effects for aromatic and aliphatic systems.[9] A key feature will be the observation of C-F coupling constants.

Predicted ¹³C NMR Data Summary (101 MHz, CDCl₃)

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C2 (C-F) | 155.5 | ¹J(C-F) ≈ 245 (d) |

| C1 (C-O) | 146.0 | ²J(C-F) ≈ 12 (d) |

| C4 | 124.8 | ⁴J(C-F) ≈ 3 (d) |

| C6 | 121.5 | ³J(C-F) ≈ 7 (d) |

| C5 | 117.5 | ⁴J(C-F) ≈ 1 (d) |

| C3 | 116.0 | ²J(C-F) ≈ 20 (d) |

| Cα (-OCH₂-) | 68.0 | - |

| Cγ (-CH₂Br) | 32.0 | - |

| Cβ (-CH₂CH₂CH₂-) | 30.5 | - |

Detailed ¹³C NMR Interpretation

Aromatic Region (δ 116.0 - 155.5): The six aromatic carbons give six distinct signals, all of which are split into doublets due to coupling with the fluorine atom.

-

C2 (δ 155.5): The carbon directly bonded to fluorine is significantly deshielded and exhibits a very large one-bond coupling constant (¹J(C-F)) of approximately 245 Hz, which is characteristic and diagnostic.[10]

-

C1 (δ 146.0): The carbon attached to the oxygen of the propoxy group is also strongly deshielded. It shows a two-bond coupling (²J(C-F)) to the fluorine.

-

C3, C6, C4, C5: The remaining four carbons appear in the expected aromatic region. Their precise chemical shifts and the magnitudes of their respective two-, three-, and four-bond C-F couplings are determined by the combined electronic effects of the substituents.[6] The carbon ortho to the fluorine (C3) is expected to have a larger ²J(C-F) coupling than the meta (C6) or para (C4, C5) carbons.

Aliphatic Region (δ 30.5 - 68.0): The three aliphatic carbons are well-separated from the aromatic signals.

-

Cα (δ 68.0): The carbon adjacent to the ether oxygen is the most downfield of the aliphatic carbons.

-

Cγ (δ 32.0): The carbon bonded to bromine is moderately deshielded.

-

Cβ (δ 30.5): The central carbon is the most shielded (upfield) of the three, as it is insulated from the direct inductive effects of the heteroatoms.

Part 4: Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following standardized protocol is recommended. This methodology establishes a self-validating system for structural confirmation.[11]

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and effectively dissolves the compound.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal signal dispersion and resolution.[12]

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Experiment: A standard single-pulse experiment (e.g., Bruker's 'zg30').

-

Spectral Width: Set to approximately 16 ppm to cover the expected range of signals.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Experiment: A standard proton-decoupled pulse program (e.g., Bruker's 'zgpg30') to ensure all carbon signals appear as singlets (unless coupled to fluorine).

-

Spectral Width: Set to approximately 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 256 to 1024 scans, as ¹³C has a much lower natural abundance than ¹H.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction on the resulting spectrum.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Caption: Workflow for NMR data acquisition and analysis.

Part 5: Conclusion

The structural analysis of this compound by ¹H and ¹³C NMR spectroscopy is a clear demonstration of the technique's power in modern chemistry. The predicted spectra reveal a set of distinct, interpretable signals that directly correspond to the molecule's unique structural features. The complex multiplets in the aromatic region, influenced by H-F and C-F couplings, combined with the clean, first-order patterns of the aliphatic chain, provide a robust and unambiguous fingerprint for this compound. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and characterize this molecule in their synthetic and developmental workflows.

Part 6: References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting 1H NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). (3-Bromopropyl)benzene. Retrieved from [Link]

-

Cenmed. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, (3-bromopropoxy)-. Retrieved from [Link]

-

Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Dale, A. J. (1971). Medium effects on the 19F chemical shifts and coupling constants of pentafluorophenol. Spectrochimica Acta Part A: Molecular Spectroscopy, 27(1), 81–92. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorophenol. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Bromopropoxy)-4-fluorobenzene. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 1H NMR spectra of aromatic compounds. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Wiley Online Library. (n.d.). (E)-1-BROMO-2-(3,3,3-TRIFLUOROPROP-1-EN-1-YL)-BENZENE. Retrieved from [Link]

-

ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

- 1. This compound | 145943-76-6 [chemicalbook.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. sci-hub.se [sci-hub.se]

- 4. 3-Phenoxypropyl bromide(588-63-6) 1H NMR [m.chemicalbook.com]

- 5. 2-Fluorophenol(367-12-4) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. amherst.edu [amherst.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

The Synthetic Versatility of 1-(3-Bromopropoxy)-2-fluorobenzene: A Technical Guide to its Reactivity Profile

For distribution to researchers, scientists, and professionals in drug development.

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of 1-(3-bromopropoxy)-2-fluorobenzene, a versatile bifunctional building block in modern organic synthesis. The molecule's unique architecture, featuring a reactive primary alkyl bromide and a tunable fluorinated aromatic ring, offers a gateway to a diverse array of complex molecular scaffolds. This document explores the principal synthetic routes to this intermediate and delves into its key transformations, including nucleophilic substitutions at the propyl chain and palladium-catalyzed cross-coupling reactions at the aromatic core. Mechanistic insights, field-proven experimental protocols, and the strategic application of this compound in the synthesis of pharmaceutically relevant molecules, such as analogs of the multimodal antidepressant vortioxetine, are discussed in detail.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 145943-76-6) is a colorless to light yellow liquid with the molecular formula C₉H₁₀BrFO and a molecular weight of 233.08 g/mol .[1][2][3] Its significance in synthetic chemistry stems from the orthogonal reactivity of its two key functional groups: the bromopropoxy chain and the 2-fluorophenyl ether moiety. The primary alkyl bromide is a prime electrophile for a range of nucleophiles, facilitating the introduction of diverse functionalities through Sₙ2 reactions. Concurrently, the fluorinated aromatic ring, while relatively unactivated, can participate in a variety of transition metal-catalyzed cross-coupling reactions, offering a robust handle for C-C and C-N bond formation.

The strategic placement of the fluorine atom ortho to the ether linkage subtly modulates the electronic properties of the aromatic ring and can influence the conformational preferences of resulting derivatives. This feature is of particular interest in medicinal chemistry, where fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[4] This guide will dissect the reactivity of this valuable synthetic intermediate, providing a comprehensive resource for its effective utilization in research and development.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis .[5] This venerable yet highly efficient reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[6] In this specific case, 2-fluorophenol is deprotonated with a suitable base to generate the corresponding phenoxide, which then reacts with an excess of 1,3-dibromopropane in an Sₙ2 fashion.

Mechanistic Rationale

The reaction proceeds in two key steps. First, a base, typically a carbonate or hydroxide, deprotonates the acidic phenolic hydroxyl group of 2-fluorophenol to form the more nucleophilic 2-fluorophenoxide. The choice of a relatively weak base like potassium carbonate is often sufficient and helps to avoid potential side reactions. The second step is the nucleophilic substitution, where the phenoxide attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion. Using a large excess of 1,3-dibromopropane is crucial to minimize the formation of the diaryl ether byproduct.

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

| Reagent | MW | Amount (mmol) | Equivalents | Volume/Mass |

| 2-Fluorophenol | 112.11 | 50 | 1.0 | 5.61 g |

| 1,3-Dibromopropane | 201.89 | 250 | 5.0 | 25.4 mL |

| Potassium Carbonate | 138.21 | 75 | 1.5 | 10.37 g |

| Acetone | - | - | - | 250 mL |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorophenol (5.61 g, 50 mmol), potassium carbonate (10.37 g, 75 mmol), and acetone (250 mL).

-

Stir the mixture vigorously at room temperature for 15 minutes.

-

Add 1,3-dibromopropane (25.4 mL, 250 mmol) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

The residue is then taken up in diethyl ether (200 mL) and washed with 1M NaOH (2 x 100 mL) to remove any unreacted 2-fluorophenol, followed by water (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.

Reactivity of the Bromopropoxy Chain: Gateway to Functionalization

The primary alkyl bromide of the 3-bromopropoxy chain is the most reactive site for nucleophilic substitution, proceeding readily via an Sₙ2 mechanism. This allows for the facile introduction of a wide variety of nucleophiles.

Nucleophilic Substitution with Amines

The reaction of this compound with primary or secondary amines is a cornerstone of its application in medicinal chemistry, providing access to a diverse range of amino-functionalized derivatives. A prominent example is the reaction with piperazine, a key step in the synthesis of vortioxetine analogs.[4]

Caption: Sₙ2 reaction with piperazine.

Experimental Protocol: Synthesis of 1-(2-Fluorophenoxy)-3-(piperazin-1-yl)propane

| Reagent | MW | Amount (mmol) | Equivalents | Volume/Mass |

| This compound | 233.08 | 10 | 1.0 | 2.33 g |

| Piperazine | 86.14 | 30 | 3.0 | 2.58 g |

| Potassium Carbonate | 138.21 | 20 | 2.0 | 2.76 g |

| Acetonitrile | - | - | - | 50 mL |

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (2.33 g, 10 mmol) in acetonitrile (50 mL).

-

Add piperazine (2.58 g, 30 mmol) and potassium carbonate (2.76 g, 20 mmol) to the solution.

-

Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the solids.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.

Intramolecular Cyclization

Under basic conditions, the 3-bromopropoxy chain can undergo intramolecular cyclization. Treatment with a strong, non-nucleophilic base can deprotonate a carbon alpha to a suitable activating group, leading to the formation of a new ring. While the parent molecule lacks a readily deprotonatable position for direct cyclization onto the propyl chain, derivatives with activating groups can be designed to undergo such transformations. For instance, if the aromatic ring were to bear a hydroxyl or amino group ortho to the ether linkage, base-mediated intramolecular cyclization could lead to the formation of chromane or related heterocyclic systems.[7]

Reactivity of the Aromatic Ring: Advanced Synthetic Transformations

The 2-fluorophenyl ether moiety of this compound offers opportunities for more advanced synthetic manipulations, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[8][9][10] While the C-F bond is generally less reactive in palladium catalysis than C-Br or C-I bonds, under specific conditions, the fluorine can be displaced. However, a more common strategy would be to introduce a bromine or iodine atom onto the aromatic ring to facilitate Suzuki coupling. For the parent molecule, direct C-H activation followed by borylation or direct coupling is a more advanced but feasible approach.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[11][12][13] Similar to the Suzuki coupling, this reaction is most efficient with aryl bromides or iodides. The direct amination of the C-F bond is challenging but can be achieved with specialized catalyst systems. The synthesis of vortioxetine often involves a Buchwald-Hartwig amination step to couple a piperazine moiety to an aryl sulfide.[4][14]

Caption: Generalized Buchwald-Hartwig Amination.

Applications in Medicinal Chemistry: The Vortioxetine Paradigm

The structural motif present in this compound is a key component in the synthesis of analogs of vortioxetine, a multimodal antidepressant.[15][16] The synthesis of vortioxetine and its derivatives often involves the coupling of a piperazine-containing fragment with a substituted aryl sulfide. The 3-carbon linker provided by the bromopropoxy chain is crucial for achieving the desired spatial arrangement of the pharmacophoric elements.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity profile is characterized by the facile nucleophilic substitution at the propyl chain and the potential for advanced transformations at the aromatic ring. A thorough understanding of its reactivity, as outlined in this guide, empowers researchers and drug development professionals to leverage its synthetic potential in the creation of novel and complex molecules with significant biological and pharmaceutical applications.

References

-

Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Buchwald‐Hartwig amination of (hetero)aryl halides with primary amines. ResearchGate. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

-

A Guide to the Vortioxetine Synthesis Process. Pharmaffiliates. [Link]

-

Williamson Ether Synthesis. University of South Carolina. [Link]

-

Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

-

-

The Williamson Ether Synthesis. University of Missouri-St. Louis. [Link]

-

-

Experiment 06 Williamson Ether Synthesis. University of Wisconsin-River Falls. [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

-

Vortioxetine Hydrobromide patented technology retrieval search results. Patsnap. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor. National Institutes of Health. [Link]

-

VORTIOXETINE. New Drug Approvals. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

- Process for the preparation of vortioxetine.

-

Your "Go-To", "just couple already", Suzuki conditions?. Reddit. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. PubMed Central. [Link]

-

This compound. MySkinRecipes. [Link]

-

Ruthenium-Catalyzed Intramolecular Cyclization and Fluorination to Form 3-Fluorooxindoles. Semantic Scholar. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemscene.com [chemscene.com]

- 3. This compound [myskinrecipes.com]

- 4. Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. arborpharmchem.com [arborpharmchem.com]

- 15. Vortioxetine Hydrobromide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 16. newdrugapprovals.org [newdrugapprovals.org]

An In-depth Technical Guide to 1-(3-Bromopropoxy)-2-fluorobenzene (CAS Number: 145943-76-6) for Advanced Research and Development

This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety data for 1-(3-Bromopropoxy)-2-fluorobenzene, a key building block in modern medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries who require a deep understanding of this versatile reagent.

Core Compound Identification and Physicochemical Properties

This compound is a halogenated aromatic ether. The presence of both a fluorine atom on the benzene ring and a terminal bromine on the propoxy chain imparts unique reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.[1]

| Property | Value | Source(s) |

| CAS Number | 145943-76-6 | [1] |

| Chemical Name | This compound | [2] |

| Synonym(s) | 2-Fluorophenoxypropylbromide | [3] |

| Molecular Formula | C₉H₁₀BrFO | [3] |

| Molecular Weight | 233.08 g/mol | [3] |

| Predicted Boiling Point | 278.0 ± 20.0 °C | [1] |

| Predicted Density | 1.422 ± 0.06 g/cm³ | [1] |

Strategic Synthesis: The Williamson Ether Synthesis Approach

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-fluorophenol attacks an electrophilic 3-carbon unit with a leaving group. A plausible and efficient route involves the reaction of 2-fluorophenol with 1,3-dibromopropane in the presence of a suitable base.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (General Procedure)

-

Preparation: To a solution of 2-fluorophenol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a slight molar excess of a suitable base (e.g., potassium carbonate or sodium hydride). Stir the mixture at room temperature until the deprotonation is complete.

-

Reaction: To the resulting phenoxide solution, add 1,3-dibromopropane dropwise. Using an excess of 1,3-dibromopropane can help to minimize the formation of the bis-aryloxypropane byproduct.

-

Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Design and Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile linker in the design of novel therapeutic agents.[1] The molecule's structure allows for the strategic connection of a fluorinated aromatic system to other molecular fragments.

Linker for Selective Estrogen Receptor Modulators (SERMs)

A structurally similar compound, 1-(3-bromopropyl)-3-fluorobenzene, is a key component in the synthesis of Selective Estrogen Receptor Modulators (SERMs), which are vital in treating hormone-receptor-positive breast cancer.[5] The 3-bromopropoxy chain serves to position a basic side chain at an optimal distance and orientation for binding to the estrogen receptor.[5] The fluorine atom on the phenyl ring can significantly enhance the pharmacokinetic properties of the final drug molecule by blocking metabolic oxidation sites and influencing binding affinity.[5]

Caption: Role as a linker in SERM synthesis.

Precursor for Positron Emission Tomography (PET) Imaging Agents

The fluorophenylpropyl moiety is a valuable component in the design of radiotracers for Positron Emission Tomography (PET).[5] By incorporating the radioactive isotope fluorine-18 ([¹⁸F]), this linker can be used to synthesize PET ligands for non-invasive in vivo imaging.[5] A [¹⁸F]-labeled version of this compound could serve as a precursor for radiolabeled SERMs to visualize the distribution and occupancy of estrogen receptors in tumors.[3][5][6][7][8]

Analytical and Characterization Methods

The characterization of this compound and the monitoring of reactions involving it would typically employ a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the two methylene groups of the propoxy chain adjacent to the oxygen and bromine atoms, and the central methylene group. ¹³C NMR and ¹⁹F NMR would provide further confirmation of the structure.[9][10][11][12][13]

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, and the isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

-

Gas Chromatography (GC): GC is a suitable method for assessing the purity of the compound and for monitoring the progress of its synthesis.[14]

Safety and Handling

Although not classified as a hazardous substance, standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated area.

-

Storage: Store at room temperature in a tightly sealed container.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a fluorinated aromatic ring and a reactive alkyl bromide chain makes it an ideal linker for the synthesis of complex drug candidates, particularly in the development of SERMs and potential PET imaging agents. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in research and development.

References

-

Electronic Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis - YouTube. (2018, August 29). Retrieved from [Link]

-

Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene | C10H10BrF3O | CID 15157497 - PubChem. (n.d.). Retrieved from [Link]

-

This compound (C007B-523360) - Cenmed. (n.d.). Retrieved from [Link]

-

Evaluation of the biological activity of novel monocationic fluoroaryl-2,2′-bichalcophenes and their analogues - NIH. (n.d.). Retrieved from [Link]

-

[MNPs@FGly][Cl]-catalyzed reaction of 1,3-dibromopropane with 2 equiv... - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis and preclinical evaluation of a novel fluorine-18 labeled small-molecule PET radiotracer for imaging of CXCR3 receptor in mouse models of atherosclerosis - PMC - NIH. (2023, July 13). Retrieved from [Link]

-

Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9) - epa nepis. (n.d.). Retrieved from [Link]

-

Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9) - PPRTV Library. (2017, September 21). Retrieved from [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]

-

NMRexp: A database of 3.3 million experimental NMR spectra - PMC - PubMed Central. (2025, December 18). Retrieved from [Link]

-

Biological Evaluation in Resistant Cancer Cells and Study of Mechanism of Action of Arylvinyl-1,2,4-Trioxanes - MDPI. (2022, March 16). Retrieved from [Link]

-

Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. (2021, November 30). Retrieved from [Link]

-

nmr in lab - csbsju. (n.d.). Retrieved from [Link]

-

1-(3-Bromopropoxy)-4-fluorobenzene | C9H10BrFO | CID 260004 - PubChem. (n.d.). Retrieved from [Link]

-

1,3-dichloro-2-fluorobenzene - ORGANIC SPECTROSCOPY INTERNATIONAL. (2022, April 26). Retrieved from [Link]

-

Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PubMed. (n.d.). Retrieved from [Link]

-

design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins - PubMed. (n.d.). Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. This compound | 145943-76-6 [chemicalbook.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and preclinical evaluation of a novel fluorine-18 labeled small-molecule PET radiotracer for imaging of CXCR3 receptor in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. NMRexp: A database of 3.3 million experimental NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nmr in lab [employees.csbsju.edu]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: 1,3-dichloro-2-fluorobenzene [orgspectroscopyint.blogspot.com]

- 14. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(3-Bromopropoxy)-2-fluorobenzene

This guide provides a comprehensive technical overview of the selection and use of starting materials for the synthesis of 1-(3-Bromopropoxy)-2-fluorobenzene, a key intermediate in the development of various pharmaceutical and agrochemical agents.[1][2] The insights provided herein are intended for researchers, scientists, and drug development professionals, focusing on the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.

The primary and most industrially scalable method for synthesizing this compound is the Williamson ether synthesis.[3][4] This venerable yet highly effective reaction involves the nucleophilic substitution of a halide by an alkoxide.[5] In this specific application, the synthesis proceeds via the reaction of 2-fluorophenol with 1,3-dibromopropane.

Primary Synthetic Route: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing ethers.[6] The reaction proceeds via an S(_N)2 mechanism, where an alkoxide ion acts as the nucleophile, attacking an electrophilic carbon atom bearing a leaving group, typically a halide.[3] For the synthesis of this compound, this translates to the deprotonation of 2-fluorophenol to form the 2-fluorophenoxide ion, which then attacks one of the primary carbons of 1,3-dibromopropane, displacing a bromide ion.

The selection of starting materials is paramount to the success of the synthesis, influencing reaction rate, yield, and purity of the final product.

-

2-Fluorophenol: This serves as the nucleophilic precursor. The fluorine atom at the ortho position is an electron-withdrawing group, which increases the acidity of the phenolic proton, facilitating its removal by a base.[7]

-

1,3-Dibromopropane: This bifunctional electrophile provides the three-carbon propyl chain and the terminal bromine. As a primary alkyl halide, it is an excellent substrate for S(_N)2 reactions, minimizing the potential for competing elimination (E2) reactions.[5][8] The presence of two primary alkyl bromides makes it suitable for sequential nucleophilic substitutions.[8]

-

Base: The choice of base is critical for the efficient deprotonation of 2-fluorophenol to form the reactive phenoxide. Common bases for aryl ether synthesis include potassium carbonate (K(_2)CO(_3)), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[4] The selection often depends on the solvent system and the desired reaction temperature. For instance, potassium carbonate is frequently used in polar aprotic solvents like acetone or DMF.[9][10]

-

Solvent: The solvent plays a crucial role in an S(_N)2 reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or acetone are preferred as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free and highly reactive.[3][11] Protic solvents are generally avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[3]

The following diagram illustrates the S(_N)2 mechanism for the Williamson ether synthesis of this compound.

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a representative procedure for the synthesis of this compound.

Safety Precautions:

-

2-Fluorophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. It is also a combustible liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

-

1,3-Dibromopropane: Flammable liquid and vapor. Harmful if swallowed. Keep away from heat, sparks, and open flames.[13] Use in a well-ventilated area and wear appropriate PPE.[14]

-

Potassium Carbonate: Causes serious eye irritation. Avoid breathing dust.

-

Acetone/DMF: Highly flammable liquids and vapors. Use in a well-ventilated area away from ignition sources.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2-Fluorophenol | 112.11 | 10.0 g | 0.089 | 1.0 |

| 1,3-Dibromopropane | 201.89 | 27.0 g | 0.134 | 1.5 |

| Potassium Carbonate | 138.21 | 18.5 g | 0.134 | 1.5 |

| Acetone | - | 150 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorophenol (10.0 g, 0.089 mol), 1,3-dibromopropane (27.0 g, 0.134 mol), potassium carbonate (18.5 g, 0.134 mol), and acetone (150 mL).

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

The crude product is then purified by vacuum distillation or column chromatography to yield this compound as a colorless oil.

Alternative Synthetic Approaches

This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting tetrafluoroborate salt.[15] For 2-fluorophenol, the starting material would be 2-aminophenol.

Visualizing the Workflow:

Caption: Balz-Schiemann reaction for 2-fluorophenol synthesis.

Phase Transfer Catalysis: An Enhancement to the Williamson Ether Synthesis

In industrial applications, phase transfer catalysis is often employed to enhance the reaction rate and yield of the Williamson ether synthesis.[3] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide is located.[3][17] This is particularly useful when using an inorganic base like sodium hydroxide in a biphasic system.[17]

The catalyst's lipophilic exterior allows it to be soluble in the organic phase, while its charged interior can complex with the phenoxide anion, effectively shuttling it across the phase boundary to react with the 1,3-dibromopropane.[17]

Conclusion

The synthesis of this compound is most efficiently achieved through the Williamson ether synthesis, utilizing 2-fluorophenol and 1,3-dibromopropane as the primary starting materials. A thorough understanding of the S(_N)2 reaction mechanism, the roles of the base and solvent, and potential enhancements like phase transfer catalysis are crucial for optimizing this synthesis. Careful consideration of the safety precautions for all reagents is imperative for a safe and successful experimental outcome.

References

-

Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

-

1-bromo-2-fluorobenzene - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

-

Williamson Ether Synthesis. (2020-10-20). YouTube. Retrieved from [Link]

-

Williamson Ether Synthesis - J&K Scientific LLC. (2025-03-22). Retrieved from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014-10-24). Retrieved from [Link]

-

The Williamson Ether Synthesis. University of Missouri-St. Louis. Retrieved from [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

-

Williamson Ether Synthesis. Edubirdie. Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. University of Wisconsin-River Falls. Retrieved from [Link]

-

An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. Retrieved from [Link]

-

Williamson Ether Synthesis. Chem-Station Int. Ed. (2014-04-13). Retrieved from [Link]

-

"Fluorobenzene". Organic Syntheses Procedure. Retrieved from [Link]

-

two methods of preparation of fluorobenzene. Filo. (2025-09-08). Retrieved from [Link]

-

Process for preparing fluorobenzene. European Patent Office. Retrieved from [Link]

-

This compound. MySkinRecipes. Retrieved from [Link]

-

This compound (C007B-523360). Cenmed. Retrieved from [Link]

-

(a) Synthesis of 1-(3-bromopropoxy)-1H-benzo[d][3][12][14]triazole (2). ResearchGate. Retrieved from [Link]

-

Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (2025-08-06). ResearchGate. Retrieved from [Link]

-

This compound, 97% Purity, C9H10BrFO, 1 gram. CP Lab Safety. Retrieved from [Link]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Retrieved from [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Retrieved from [Link]

-

Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022-11-28). YouTube. Retrieved from [Link]

-

[MNPs@FGly][Cl]-catalyzed reaction of 1,3-dibromopropane with 2 equiv. ResearchGate. Retrieved from [Link]

-

elimination from 2-bromopropane to give propene. Chemguide. Retrieved from [Link]

-

Reaction conditions: i) 1,3-dibromopropane, K 2 CO 3 , acetone, reflux. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. researchgate.net [researchgate.net]

- 16. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 17. m.youtube.com [m.youtube.com]

A-Z Guide to 1-(3-Bromopropoxy)-2-fluorobenzene: Unlocking Novel Research Pathways in Medicinal Chemistry, Materials Science, and Chemical Biology

Abstract

1-(3-Bromopropoxy)-2-fluorobenzene is a deceptively simple bifunctional molecule poised for significant impact across multiple scientific disciplines. Its structure, featuring a reactive alkyl bromide handle and a strategically fluorinated aromatic ring, offers a versatile platform for chemical innovation. This guide delineates three core research trajectories for this compound: its application as a foundational scaffold in medicinal chemistry for the synthesis of novel heterocyclic drug candidates; its use in materials science for creating functionally advanced surfaces; and its role in chemical biology as a linker for developing sophisticated bioconjugates and probes. By providing detailed, field-proven experimental protocols and the scientific rationale behind them, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals seeking to exploit the untapped potential of this versatile chemical intermediate.

Introduction to a Multifunctional Building Block

This compound (CAS No. 145943-76-6) is an aromatic ether derivative that combines two highly valuable chemical motifs within a single, stable structure. The terminal bromine on the propoxy chain is an excellent leaving group, primed for nucleophilic substitution reactions. Simultaneously, the 2-fluoro-substituted benzene ring offers a site for potential modification and, more importantly, imparts unique physicochemical properties that are highly sought after in modern drug discovery and materials science.

The strategic placement of the fluorine atom ortho to the ether linkage influences the electronic environment of the aromatic ring. Fluorine's high electronegativity and relatively small size can significantly enhance metabolic stability, binding affinity to biological targets, and membrane permeability in derivative compounds. These characteristics make fluorinated aromatics a cornerstone of contemporary medicinal chemistry. This guide will explore how the unique combination of these features can be leveraged to pioneer new research avenues.

Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is fundamental to designing effective synthetic strategies.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrFO | |

| Molecular Weight | 233.08 g/mol | |

| CAS Number | 145943-76-6 | |

| Boiling Point | 278.0±20.0 °C (Predicted) | |

| Density | 1.422±0.06 g/cm³ (Predicted) | |

| Appearance | Liquid (Typical) | N/A |

Core Research Area: Medicinal Chemistry & Drug Discovery

The structure of this compound is an ideal starting point for generating libraries of novel small molecules for drug discovery. The primary alkyl bromide serves as a versatile electrophilic handle for reacting with a wide range of nucleophiles, particularly nitrogen-containing heterocycles, which are ubiquitous in approved drugs.

Rationale: Exploiting Fluorine's "Magic Bullet" Effect

The introduction of fluorine into drug candidates can profoundly improve their pharmacokinetic and pharmacodynamic profiles. The C-F bond is stronger than a C-H bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. This can block "metabolic soft spots," increase a drug's half-life, and improve its bioavailability. Furthermore, the electronegativity of fluorine can alter the pKa of nearby functional groups and enhance binding interactions with target proteins through favorable electrostatic or hydrophobic contacts. By using this compound as a scaffold, researchers can systematically introduce this beneficial atom into new molecular entities.

Synthetic Strategy: N-Alkylation for Heterocycle Diversification

A robust and high-yield approach to leveraging this building block is through the N-alkylation of various nitrogen heterocycles, such as imidazoles, triazoles, and piperazines. This reaction forms a stable C-N bond, linking the fluorinated aromatic core to a proven pharmacophore via a flexible three-carbon chain.

This protocol is designed as a self-validating system, incorporating reaction, work-up, and purification steps to ensure the generation of a high-purity final compound.

Materials:

-

This compound (1.0 eq.)

-

Desired N-heterocycle (e.g., imidazole, 1.1 eq.)

-

Potassium carbonate (K₂CO₃, 2.0 eq.), finely powdered

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-heterocycle (1.1 eq.) and potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration relative to the limiting reagent).

-

Reagent Addition: Add this compound (1.0 eq.) to the suspension dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to 60-80 °C and stir vigorously. The use of a mild base like K₂CO₃ is crucial for selectively deprotonating the heterocycle without promoting side reactions.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyl bromide is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash twice with water and once with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Caption: Workflow for N-alkylation of heterocycles.

Core Research Area: Advanced Materials Science

The reactive nature of the C-Br bond also makes this compound an excellent candidate for surface functionalization and polymer synthesis. By grafting this molecule onto a substrate, one can create surfaces with tailored properties, such as hydrophobicity, chemical resistance, or specific binding capabilities, imparted by the fluorinated aromatic ring.

Rationale: Creating Functionalized Surfaces via "Grafting-To"

The "grafting-to" approach involves attaching pre-synthesized molecules onto a surface. This method offers precise control over the grafted molecule's structure. The terminal bromide of this compound can react with surface hydroxyl groups (e.g., on silica or cellulose) that have been activated to form alkoxides, creating a stable ether linkage. This process can transform a hydrophilic surface into a hydrophobic one, a property valuable for applications like self-cleaning coatings or specialized membranes.

Synthetic Strategy: Surface Modification of Silicon Wafers

This protocol details the modification of a standard silicon wafer, a common substrate in materials science and electronics.

Materials:

-

Silicon wafer with a native oxide layer (SiO₂)

-

Piranha solution (H₂SO₄:H₂O₂ 3:1 v/v) - EXTREME CAUTION REQUIRED

-

Anhydrous toluene

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

This compound

Procedure:

-

Surface Activation: Clean the silicon wafer by sonicating in acetone and isopropanol. Carefully immerse the wafer in a freshly prepared Piranha solution for 15 minutes to hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood). Rinse extensively with deionized water and dry under a stream of nitrogen.

-

Surface Deprotonation: Place the activated wafer in a Schlenk flask under an inert atmosphere. Wash the sodium hydride dispersion with anhydrous hexanes to remove the mineral oil, then add the NaH to anhydrous toluene. Carefully place the wafer in this suspension. Stirring gently at 50 °C for 2 hours will deprotonate the surface hydroxyl groups to form sodium siloxide (Si-O⁻Na⁺).

-

Grafting Reaction: Remove the wafer from the NaH suspension and rinse with anhydrous toluene. Immediately immerse it in a solution of this compound in anhydrous toluene. Heat the reaction to 100 °C for 24 hours. The surface siloxide acts as a nucleophile, displacing the bromide in an Sₙ2 reaction.

-

Cleaning: After the reaction, remove the wafer and sonicate it sequentially in toluene, acetone, and isopropanol to remove any physisorbed material. Dry under nitrogen.

-

Characterization: The modified surface can be characterized by contact angle goniometry (to measure hydrophobicity), X-ray Photoelectron Spectroscopy (XPS) (to confirm the presence of F and Br), and Atomic Force Microscopy (AFM) (to analyze surface morphology).

Caption: Workflow for surface functionalization.

Core Research Area: Chemical Biology & Probe Development

The unique properties of the fluorine atom extend beyond pharmacology into advanced analytical techniques. The ¹⁹F nucleus is an excellent NMR probe: it has a spin of ½, 100% natural abundance, and a large chemical shift dispersion, making it highly sensitive to its local environment with no background signal in biological systems.

Rationale: A Linker for ¹⁹F-NMR Probes in Target Engagement Studies

By conjugating this compound to a biomolecule, such as a peptide or protein, one can create a probe for ¹⁹F-NMR studies. The chemical shift of the fluorine atom will report on changes in the local environment, providing valuable information on protein folding, conformational changes, and ligand binding events. The alkyl bromide moiety can be used to selectively target nucleophilic amino acid residues like cysteine or methionine under controlled conditions.

Synthetic Strategy: Cysteine Alkylation on a Model Peptide

This protocol describes the labeling of a cysteine-containing peptide, a common strategy in bioconjugation.

Materials:

-

Cysteine-containing peptide (e.g., GSH - Glutathione)

-

This compound

-

Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) as a co-solvent

-

HPLC system for purification

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the phosphate buffer. Add a small amount of TCEP (1-2 eq.) to ensure the cysteine thiol is in its reduced, nucleophilic state.

-

Labeling Reagent Preparation: Prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible organic co-solvent like ACN or DMSO.

-

Conjugation Reaction: Add the labeling reagent stock solution dropwise to the stirring peptide solution (aim for 5-10 equivalents of the alkyl bromide). The cysteine thiol is a soft nucleophile that selectively reacts with the soft electrophile of the alkyl bromide.

-

Reaction Execution: Allow the reaction to proceed at room temperature or 37 °C for 2-4 hours. The reaction should be performed in the dark to prevent potential radical side reactions.

-

Monitoring: Monitor the reaction by LC-MS, looking for the disappearance of the starting peptide mass and the appearance of a new mass corresponding to the peptide + 232 Da (the mass of the added fragment minus HBr).

-

Purification: Once the reaction is complete, purify the labeled peptide from excess reagent and unlabeled peptide using reverse-phase HPLC.

-

Analysis: The purified, labeled peptide can be lyophilized and subsequently analyzed by ¹⁹F-NMR to establish its characteristic chemical shift, which will serve as a baseline for future binding or conformational studies.

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(3-Bromopropoxy)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl and heteroaryl amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for the formation of these crucial linkages.[1][2][3] This reaction offers a significant improvement over classical methods, such as nucleophilic aromatic substitution or the Ullmann condensation, by providing a broader substrate scope, greater functional group tolerance, and milder reaction conditions.[1]

This application note provides a detailed guide to the Buchwald-Hartwig amination using 1-(3-bromopropoxy)-2-fluorobenzene as the aryl halide substrate. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental protocol, and discuss key considerations for optimizing this transformation.

Understanding the Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][3] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl halide, in this case, this compound. This step forms a Pd(II) intermediate. The electronic properties of the aryl halide can influence the rate of this step.

-

Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and depends on the pKa of the amine and the solvent used.

-

Reductive Elimination: This is the final step where the C-N bond is formed, and the desired arylamine product is released from the palladium center. This process regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Substrate-Specific Considerations for this compound

The structure of this compound presents specific features that can influence the outcome of the Buchwald-Hartwig amination:

-

Ortho-Fluoro Substituent: The fluorine atom at the ortho position is electron-withdrawing, which can impact the electronic density of the aromatic ring and potentially affect the rate of oxidative addition. While electron-withdrawing groups can sometimes hinder this step, the overall electronic and steric environment of the substrate will determine the optimal reaction conditions.

-

Propoxy Side Chain: The 1-(3-bromopropoxy) group is an ether linkage. While generally considered a robust functional group, it's important to select reaction conditions that do not lead to cleavage of the ether bond. Fortunately, the Buchwald-Hartwig amination is known for its excellent functional group tolerance.[1] There is a small possibility of intramolecular reactions if the chosen amine has a nucleophilic group that could react with the terminal bromine of the propoxy chain, though this is unlikely under standard amination conditions.

Experimental Protocol: A General Guideline

This protocol provides a starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific amine coupling partners.

Materials and Reagents

| Reagent | Supplier | Purity |

| This compound | Commercially available | >98% |

| Amine (e.g., Morpholine) | Commercially available | >99% |

| Palladium(II) acetate (Pd(OAc)₂) | Commercially available | Reagent grade |

| Racemic-BINAP | Commercially available | >98% |

| Sodium tert-butoxide (NaOtBu) | Commercially available | >97% |

| Toluene | Anhydrous, <50 ppm H₂O |

Reaction Setup

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure

-

Catalyst Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and racemic-BINAP (0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

-

Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (1.4 mmol). Then, add anhydrous toluene (5 mL), followed by this compound (1.0 mmol) and the desired amine (1.2 mmol) via syringe.

-

Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl amine.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Inactive catalyst, insufficient temperature, or poor choice of base/ligand. | Ensure all reagents and solvents are anhydrous. Increase the reaction temperature. Screen different ligands (e.g., XPhos, SPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). |